7-(4-Methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
7-(4-methoxyphenyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-18-9-4-2-8(3-5-9)10-6-14-12-11(10)15-7-16-13(12)17/h2-7,14H,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJCZROJVSPXSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CNC3=C2N=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a base such as potassium t-butoxide in boiling t-butanol . This reaction leads to the formation of the desired pyrrolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
7-(4-Methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
7-(4-Methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe to study biological pathways and molecular interactions.
Industrial Applications: It is investigated for its role in the development of new materials and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 7-(4-Methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The compound’s effects are mediated through pathways such as the inhibition of endoplasmic reticulum stress and the NF-kB inflammatory pathway .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Substituent Effects : The presence of electron-donating groups (e.g., methoxy) at C7 enhances solubility and modulates electronic properties, while bulky substituents (e.g., phenyl at N5 in BKE) increase molecular weight and steric hindrance .
- Core Modifications: Replacement of the pyrrolo[3,2-d]pyrimidinone core with pyrido-thieno[3,2-d]pyrimidinone (as in 6b) introduces a sulfur atom and fused aromatic system, significantly altering UV absorption and redox properties .
Comparison of Yields :
- Pyrido-thieno-pyrimidinone derivatives (e.g., 6b–6d) achieved 70–72% yields via silica gel chromatography .
Stability and Reactivity
- Lactam Stability: The pyrrolo[3,2-d]pyrimidinone core is susceptible to hydrolysis under acidic or basic conditions, necessitating protective strategies during synthesis .
- Methoxy Group Reactivity : The 4-methoxyphenyl group is stable under standard reaction conditions but can undergo demethylation with strong acids (e.g., HBr/AcOH), enabling further derivatization .
Biological Activity
7-(4-Methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS No. 1255784-82-7) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious disease. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 7-(4-Methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one features a pyrrolo-pyrimidine core with a methoxyphenyl substituent, which may enhance its biological activity through specific interactions with biological targets.
Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class can act as inhibitors of various kinases, including those involved in cancer and malaria. The specific mechanism of action for 7-(4-Methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one appears to involve:
- Inhibition of Protein Kinases : Studies have shown that related compounds can inhibit Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), which is crucial for the survival and proliferation of malaria parasites .
- Anticancer Activity : Similar derivatives have demonstrated significant anticancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines, suggesting that 7-(4-Methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one may exhibit similar effects .
In Vitro Studies
Table 1 summarizes the inhibitory activities observed in related compounds against PfCDPKs and their anticancer effects:
| Compound | Target | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Compound A | PfCDPK4 | 0.210 | Inhibitor |
| Compound B | PfCDPK1 | 0.589 | Inhibitor |
| 7-(4-Methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one | N/A | N/A | Potential inhibitor |
Case Studies
Several studies have explored the biological activity of pyrrolo[2,3-d]pyrimidines:
- Inhibition of Malaria Kinases : A study focused on designing pyrrolo[2,3-d]pyrimidines as inhibitors against PfCDPKs showed promising results with several derivatives exhibiting IC50 values in the low micromolar range. This suggests that 7-(4-Methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one could be further explored for similar inhibitory effects against malaria parasites .
- Anticancer Properties : Another investigation into related pyrazolo-pyrimidine derivatives revealed significant anticancer activity across various cell lines (e.g., HeLa, MCF7). The compounds induced cell cycle arrest and apoptosis at low concentrations (IC50 values ranging from 1.98 to 4.66 µM), indicating that modifications to the pyrimidine structure can enhance therapeutic efficacy .
Q & A
Q. What are the common synthetic routes for preparing 7-(4-methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one?
- Methodological Answer : A widely used approach involves condensation of substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one, followed by Boc protection and subsequent functionalization. For example, ω-substituted aldehydes can react with 2,6-diaminopyrimidin-4(3H)-one under reflux conditions to form intermediates, which are then chlorinated using POCl₃ to introduce reactive groups (e.g., 4-chloro derivatives) for further coupling . The 4-methoxyphenyl group is typically introduced via Suzuki-Miyaura cross-coupling or nucleophilic substitution, depending on the halogenated precursor .
Q. How is the compound characterized structurally?
- Methodological Answer : Structural confirmation relies on a combination of:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–8.9 ppm for pyrrolo-pyrimidine and methoxyphenyl groups) and carbonyl carbons (δ 160–170 ppm) .
- IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and NH (~3300 cm⁻¹) are critical .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₁N₃O₂: 233.0804) .
- Melting Point : Reported ranges (e.g., 183–230°C for analogs) help verify purity .
Q. What are the typical substituents on the pyrrolo-pyrimidine scaffold for biological activity?
- Methodological Answer : Substituents at positions 2, 3, and 5 are commonly modified:
- Position 7 : 4-Methoxyphenyl enhances solubility and π-π interactions .
- Position 4 : Carbonyl or thioxo groups influence hydrogen-bonding capacity .
- Position 2 : Methyl or amino groups modulate steric and electronic effects .
Example: 5-(4-Methoxyphenyl)-4-oxo derivatives show improved stability compared to thioxo analogs .
Advanced Research Questions
Q. How can reaction yields be optimized during chlorination of the pyrrolo-pyrimidine core?
- Methodological Answer : Chlorination with POCl₃ requires precise control:
- Temperature : Reflux (100–110°C) for 4–6 hours ensures complete conversion .
- Stoichiometry : A 3:1 molar ratio of POCl₃ to substrate minimizes side reactions .
- Work-up : Slow basification with K₂CO₃ (pH 8–9) prevents decomposition of the chlorinated product .
Yields >75% are achievable with these conditions .
Q. How to resolve contradictions in spectral data for structurally similar analogs?
- Methodological Answer : Discrepancies often arise from tautomerism or polymorphism:
- Tautomer Identification : Use 2D NMR (e.g., NOESY) to distinguish NH tautomers in DMSO-d₆ .
- X-ray Crystallography : Resolves ambiguities in substituent positioning (e.g., para vs. ortho methoxyphenyl) .
- Computational Modeling : DFT calculations predict NMR shifts and optimize geometry .
Q. What strategies enhance water solubility for in vitro assays?
- Methodological Answer :
- Polar Substituents : Introduce sulfonamide or carboxylic acid groups at position 2 or 5 .
- Prodrug Design : Mask carbonyl groups as phosphate esters for transient solubility .
- Co-solvents : Use DMSO-PBS mixtures (<1% DMSO) to maintain bioactivity .
Q. How does the 4-methoxyphenyl group influence biological activity compared to halogenated analogs?
- Methodological Answer :
- Electron-Donating Effects : The methoxy group increases electron density, enhancing interactions with hydrophobic pockets (e.g., kinase ATP-binding sites) .
- Comparative Studies : 4-Chlorophenyl analogs exhibit higher cytotoxicity but lower solubility, while methoxyphenyl derivatives balance potency and bioavailability .
- SAR Data : IC₅₀ values for 4-methoxyphenyl derivatives in kinase assays range from 0.1–5 µM, vs. 0.05–2 µM for chloro analogs .
Methodological Challenges & Solutions
Q. How to address low yields in cross-coupling reactions with bulky substituents?
- Solution :
- Catalyst Optimization : Use Pd(PPh₃)₄ with Buchwald-Hartwig conditions for sterically hindered couplings .
- Microwave Assistance : Reduce reaction time from 24h to 2h, improving yields by 15–20% .
Q. What purification techniques are effective for isolating polar derivatives?
- Solution :
- Reverse-Phase HPLC : C18 columns with H₂O-MeCN gradients (0.1% TFA) resolve polar impurities .
- Recrystallization : Ethanol-DMF (1:3) mixtures yield high-purity crystals (>98% by HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
